Product packaging for CID 87059198(Cat. No.:CAS No. 4070-80-8)

CID 87059198

Cat. No.: B152781
CAS No.: 4070-80-8
M. Wt: 391.5 g/mol
InChI Key: SVJQDBWWPZATEC-LTRPLHCISA-N
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Description

Historical Trajectory and Evolution as a Multifunctional Pharmaceutical Excipient

The advent of sodium stearyl fumarate (B1241708) in the mid-20th century marked a significant development in pharmaceutical manufacturing. justdial.com It was introduced as a specialized alternative to the most commonly used lubricant, magnesium stearate (B1226849), particularly in formulations where the latter presented chemical incompatibility or adverse effects on tablet properties. mdpi.comresearchgate.net

Initially valued for its primary lubricating function, the perception and application of sodium stearyl fumarate have evolved considerably. Research and practical application have highlighted its role as a multifunctional excipient. Its utility has expanded to address complex formulation challenges, such as improving drug release from tablets containing poorly soluble active pharmaceutical ingredients (APIs). celluloseankit.com Unlike highly hydrophobic lubricants that can retard tablet disintegration and drug dissolution, the more hydrophilic nature of sodium stearyl fumarate was found to be less detrimental, and often beneficial, to these critical quality attributes. pharmaexcipients.commdpi.comjrspharma.com

This evolution was driven by the growing demand for more sophisticated drug delivery systems, including orally disintegrating tablets (ODTs) and controlled-release formulations, where excipient functionality is paramount. celluloseankit.comresearchgate.netmarketresearchintellect.com Consequently, sodium stearyl fumarate transitioned from a niche lubricant to a problem-solving tool for formulators dealing with sensitive APIs or requiring specific release profiles. marketresearchintellect.com

Evolution of Sodium Stearyl Fumarate's Role
EraPrimary RoleKey Drivers of UseApplication Focus
Mid-20th CenturySpecialty LubricantAlternative to address magnesium stearate incompatibility. mdpi.comresearchgate.netTablet and capsule manufacturing. justdial.compharmaexcipients.com
Late 20th CenturyProblem-Solving ExcipientNeed for improved dissolution and reduced impact on tablet hardness. chemicalbook.comresearchgate.netFormulations with sensitive APIs; direct compression. verifiedmarketresearch.com
21st CenturyMultifunctional EnablerAdvancements in drug delivery (ODTs, controlled-release). marketresearchintellect.comdatainsightsmarket.comHigh-speed manufacturing, continuous manufacturing, taste-masking. chemicalbook.comresearchgate.net

Fundamental Research Perspectives on Lubricant Functionality in Solid Dosage Forms

Lubricants are essential components in tablet formulations, added in small quantities (typically 0.25% to 5% w/w) to reduce the forces of friction and adhesion that arise during the manufacturing process. chemicalbook.comresearchgate.net The primary function is to ensure a smooth ejection of the compressed tablet from the die cavity and to prevent material from sticking to the tooling. chemicalbook.comresearchgate.net

Sodium stearyl fumarate performs this function effectively, often demonstrating a lubrication efficiency comparable to that of magnesium stearate in reducing ejection forces. researchgate.netpharmaexcipients.com However, its mechanism and impact on the final tablet properties are distinct due to its molecular structure. It is considered a hydrophilic lubricant, a key feature that mitigates some of the common drawbacks associated with hydrophobic lubricants like magnesium stearate. chemicalbook.comcelluloseankit.com

Research findings consistently show that the hydrophobicity of a lubricant can create a film-like layer around the formulation granules, which can impede water penetration. This often leads to increased tablet disintegration times and slower drug dissolution rates. researchgate.netulisboa.pt In contrast, the less hydrophobic nature of sodium stearyl fumarate allows for better wettability of the tablet matrix, which can lead to faster disintegration and improved drug release. pharmaexcipients.comjrspharma.com

Furthermore, studies have demonstrated that formulations lubricated with sodium stearyl fumarate are often less sensitive to changes in blending time. researchgate.netresearchgate.net Over-mixing with a hydrophobic lubricant like magnesium stearate can exacerbate the negative effects on tablet hardness and dissolution, whereas sodium stearyl fumarate provides a more robust and forgiving processing window. researchgate.net This property is particularly advantageous in ensuring batch-to-batch consistency in large-scale manufacturing.

Comparative Research Findings on Lubricant Properties
ParameterSodium Stearyl FumarateMagnesium StearateReference
Nature Hydrophilic, water-solubleHydrophobic, water-insoluble chemicalbook.comjrspharma.com
Effect on Tablet Hardness/Tensile Strength Less reduction in tablet hardness; provides superior hardness at equivalent compression forces.Can significantly reduce tablet hardness and tensile strength. chemicalbook.comchemicalbook.comresearchgate.net
Effect on Disintegration Time Minimal impact; less pronounced negative effects.Can significantly prolong disintegration time. chemicalbook.comchemicalbook.comulisboa.pt
Effect on Drug Dissolution Less retardant effect; often improves dissolution due to better wettability.Can retard dissolution, especially with prolonged mixing. mdpi.comjrspharma.comresearchgate.net
Sensitivity to Blending Time Less sensitive to over-blending.Highly sensitive; "over-lubrication" can negatively impact tablet quality. researchgate.netresearchgate.net
API Compatibility Inert; solves many incompatibility issues seen with magnesium stearate.Can be reactive with certain APIs, especially those with amine groups. chemicalbook.comchemicalbook.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40NaO4 B152781 CID 87059198 CAS No. 4070-80-8

Properties

CAS No.

4070-80-8

Molecular Formula

C22H40NaO4

Molecular Weight

391.5 g/mol

IUPAC Name

sodium (E)-4-octadecoxy-4-oxobut-2-enoate

InChI

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/b19-18+;

InChI Key

SVJQDBWWPZATEC-LTRPLHCISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+]

Other CAS No.

4070-80-8

Pictograms

Irritant

Synonyms

(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt;  (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt;  Fumaric Acid Monooctadecyl Ester Sodium Salt;  Fumaric Acid Octadecyl Ester Sodium Salt;  Lubripharm SSF;  Pruv;  Sodium Monostearyl Fumarat

Origin of Product

United States

Advanced Synthetic Methodologies and Manufacturing Process Research for Sodium Stearyl Fumarate

Chemical Synthesis Pathways and Reaction Mechanisms

The predominant synthesis route for sodium stearyl fumarate (B1241708) is a multi-step process that begins with the esterification of stearyl alcohol, proceeds through a critical isomerization stage, and concludes with salt formation. phexcom.com An alternative and common starting point involves the reaction of stearyl alcohol with maleic anhydride (B1165640). phexcom.comgoogle.com

The synthesis typically begins with the esterification of stearyl alcohol with either maleic anhydride or fumaric acid. When maleic anhydride is used, a ring-opening reaction occurs to form the stearyl maleate (B1232345) ester. google.comgoogle.com This is followed by a crucial isomerization step to convert the maleate ester (the cis-isomer) into the desired fumarate ester (the trans-isomer). phexcom.com

The isomerization of the double bond from the maleate to the fumarate configuration is a critical kinetic step. Research has shown that this conversion can be effectively catalyzed. For instance, studies on the isomerization of maleic acid to fumaric acid have found that hydrochloric acid is a significantly more potent catalyst than others like perchloric acid, indicating that the anion plays an important role in the reaction mechanism. acs.org Patents for SSF synthesis describe using agents such as concentrated hydrochloric acid or a combination of hydrochloric acid and thiourea (B124793) as a conversion agent to facilitate this isomerization. google.comgoogle.com The reaction is often conducted at elevated temperatures, for example between 70°C and 100°C, for extended periods (e.g., 10-26 hours) to ensure complete conversion. google.comgoogle.com Non-catalytic isomerization is also possible but generally requires much higher temperatures, in the range of 190°C to 220°C. nih.gov

The initial esterification itself is subject to principles of reaction kinetics. Esterification reactions are typically reversible and can be influenced by temperature and the molar ratio of reactants. Catalysts such as sulfuric acid, p-toluenesulfonic acid, or organic bases like triethylamine (B128534) are often employed to increase the reaction rate and allow for lower reaction temperatures. google.comchemicalbook.com

Table 1: Patented Reaction Conditions for Sodium Stearyl Fumarate Synthesis
StepParameterCondition/ReagentReference
Esterification (from Maleic Anhydride)ReactantsStearyl alcohol, Maleic anhydride google.com
Conditions50-60°C with Triethylamine catalyst
IsomerizationAgentConcentrated Hydrochloric Acid or HCl/Thiourea solution google.comgoogle.com
Conditions72-80°C for 10-26 hours
Salt FormationAgentSodium Hydroxide (B78521) (aqueous solution) google.comgoogle.com
Conditions35-55°C, NaOH:Ester mole ratio of 1.05:1 - 1.2:1

The final step in the synthesis is the neutralization of the stearyl fumarate ester to form the sodium salt. chemicalbook.com This is typically achieved by reacting the ester with a sodium-containing alkali, most commonly an aqueous solution of sodium hydroxide. google.comgoogle.com

Optimization of this salt formation step is critical for achieving high purity and yield of the final product. Research and patented methods highlight several key parameters:

Temperature: The reaction is generally carried out under controlled temperatures, for instance, in the range of 35°C to 55°C. google.com

Molar Ratio: A slight excess of sodium hydroxide is often used to ensure complete conversion of the ester. Patented processes specify a molar ratio of sodium hydroxide to stearyl fumarate ester between 1.05:1 and 1.2:1. google.com

Reagent Concentration and Addition: The concentration of the sodium hydroxide solution and its rate of addition are controlled to manage the reaction exotherm and influence the crystallization and particle characteristics of the final product. google.com

Following the reaction, the crude sodium stearyl fumarate is typically isolated and purified, often through filtration and recrystallization from solvents like ethanol (B145695) or acetone (B3395972) to meet stringent pharmaceutical quality standards. google.comchemicalbook.comgoogle.com

Process Engineering and Scale-Up Research

Translating the synthesis of sodium stearyl fumarate from the laboratory to an industrial scale involves significant process engineering and scale-up research. The primary goals are to ensure process safety, cost-effectiveness, and consistent product quality. google.com Key considerations include reactor design, heat management, and efficient purification methods.

Purification is another critical unit operation. Recrystallization from suitable solvents, such as ethanol, is a common method to remove unreacted starting materials and by-products, ensuring the final product meets the required purity specifications for pharmaceutical use. google.com The choice of solvent and the control of crystallization conditions (e.g., cooling rate) are important for obtaining the desired particle size and morphology of the SSF powder.

Integration into Continuous Manufacturing Processes: Challenges and Opportunities

Continuous manufacturing (CM) represents a paradigm shift in pharmaceutical production, moving from stepwise batch processing to an integrated, continuous flow. pharmaexcipients.com The performance of excipients in a CM environment is critical, and sodium stearyl fumarate presents both opportunities and challenges in this context. It is often considered a superior alternative to magnesium stearate (B1226849) for CM applications due to its different physicochemical properties. pharmaexcipients.compharmaexcipients.com

A fundamental requirement for CM is the consistent and accurate feeding of all components into the processing line. iff.com The flow properties of excipients are therefore of paramount importance. While SSF offers many advantages, its feeding behavior can present challenges. One study evaluating excipient performance in a continuous process found that while feeding of sodium stearyl fumarate was improved with a modified micro feeder design, the material did not feed uniformly, indicating potential issues with cohesivity or flowability that need to be managed in a CM setup. jrspharma.com

However, a major opportunity for SSF lies in the blending operation. Unlike magnesium stearate, which is hydrophobic and highly sensitive to over-blending (which can lead to decreased tablet hardness and slower dissolution), SSF is more hydrophilic and significantly more robust to mixing. pharmaexcipients.compharmtech.com This allows for more flexible and simplified blending processes. In some CM setups, this robustness enables a "one-step" blending process where SSF can be added along with other ingredients in a primary blender, rather than requiring a separate, short blending step just before compression. pharmaexcipients.comtabletscapsules.com

Table 2: Comparative Properties of Sodium Stearyl Fumarate (SSF) and Magnesium Stearate (MgSt) in Continuous Manufacturing
PropertySodium Stearyl Fumarate (SSF)Magnesium Stearate (MgSt)Reference
NatureHydrophilic, inertHydrophobic chemicalbook.com
Blending SensitivityLow; robust to over-blending, maintains tablet hardnessHigh; over-blending can significantly reduce tablet hardness and retard dissolution pharmaexcipients.comhpcimedia.com
Process FlexibilityAllows for simplified, single-stage blendingOften requires a separate, short, final blending step pharmaexcipients.comyoutube.com
Feeding PerformanceCan be challenging; may require specialized feeder design for uniform flowAlso a fine powder that can present feeding challenges jrspharma.comrug.nl

In continuous direct compression (CDC), the final tableting stage, SSF demonstrates considerable advantages. Its robustness to prolonged and high-shear mixing means that even with the intensive blending that can occur in a continuous line, the resulting tablets maintain superior hardness and tensile strength compared to formulations using magnesium stearate. pharmaexcipients.compharmaexcipients.comiff.com Furthermore, this improved tablet integrity does not typically compromise disintegration and dissolution times. iff.com

The integration of Process Analytical Technology (PAT) is a cornerstone of continuous manufacturing, enabling real-time monitoring and control. For formulations containing SSF, analytical methods have been developed to support this. For example, a high-performance liquid chromatography (HPLC) method using a high-pH buffer has been established for the accurate quantification of SSF in tablets produced via a continuous process. tandfonline.comresearchgate.nettandfonline.com This allows for real-time verification of excipient uniformity throughout a production run, ensuring consistent product quality. tandfonline.com

Sophisticated Analytical Characterization Techniques and Methodological Development for Sodium Stearyl Fumarate

Spectroscopic Methodologies for Structural Elucidation and Polymorphic Form Characterization

Spectroscopic techniques are indispensable tools for probing the molecular structure, solid-state properties, and surface chemistry of pharmaceutical materials like sodium stearyl fumarate (B1241708).

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy (¹H, ¹³C, ²³Na)

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-destructive technique for characterizing the solid forms of sodium stearyl fumarate and investigating its interactions within complex drug product matrices. researchgate.netnih.gov Multi-nuclei SSNMR, including ¹H, ¹³C, and ²³Na, has been instrumental in identifying different forms of SSF and understanding chemical transformations that can occur during manufacturing or storage. researchgate.netnih.gov

Research has shown that SSNMR can delineate the components within a drug product matrix and identify acid-base reactions where the sodium ion in SSF is replaced by a proton, leading to a conversion of the SSF form. researchgate.netnih.gov Commercially available SSF has been identified as a hydrate (B1144303) that can convert to an anhydrous form upon heating, a transition that can be monitored and characterized by SSNMR in conjunction with other techniques. researchgate.netnih.gov

¹³C SSNMR is particularly useful for distinguishing between different solid forms, such as the hydrated, anhydrous, and hemi-salt forms of SSF. researchgate.net The chemical shifts in the ¹³C spectra are sensitive to the local chemical environment, providing a fingerprint for each polymorphic form. researchgate.net

²³Na SSNMR provides direct insight into the environment of the sodium cation. By analyzing the quadrupolar lineshapes of the ²³Na spectra, researchers can determine the number of unique sodium sites within a sample and quantify the different forms of SSF present. researchgate.net For instance, fitting the experimental ²³Na SSNMR spectra allows for the quantification of anhydrous SSF, hydrated SSF, and a hemi-salt form that may arise from interactions with other excipients. researchgate.net

Table 1: Representative ¹³C and ²³Na SSNMR Findings for SSF Forms This table is interactive. Click on headers to sort.

SSF Form Analytical Technique Key Findings Reference
Hydrated (Commercial) ¹³C SSNMR Distinct spectral peaks differentiate it from other forms. researchgate.net
Anhydrous ¹³C SSNMR Forms upon heating the hydrated form, showing characteristic peak shifts. researchgate.net
Hemi-salt ¹³C SSNMR, ²³Na SSNMR Identified as a product of an acid-base reaction in a drug product matrix. Shows unique spectral features. researchgate.net
Quantitative Analysis ²³Na SSNMR Deconvolution of spectra allows for the quantification of the relative amounts of different SSF forms in a mixture. researchgate.net

Vibrational Spectroscopy (Infrared, Raman, Terahertz)

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Terahertz (THz) techniques, offers complementary information for the structural and polymorphic characterization of SSF.

Infrared (IR) Spectroscopy: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and common method used to confirm the identity of sodium stearyl fumarate. lgcstandards.com The IR spectrum provides a unique molecular fingerprint based on the vibrational modes of its functional groups, and the signals are compared against a reference standard for verification. lgcstandards.com FTIR has also been employed to elucidate the structure of new forms, such as a hemi-salt, that can be generated through interactions in a formulation. researchgate.net Studies combining FTIR with other techniques have confirmed that the fundamental chemical structure of SSF remains unchanged during processes like spray drying with other excipients. nih.gov

Raman Spectroscopy: Raman spectroscopy, like IR, probes the vibrational modes of a molecule but is particularly sensitive to non-polar bonds and is less susceptible to interference from water. This makes it a valuable tool for in-line monitoring during continuous manufacturing processes that include SSF. researchgate.netpharmaexcipients.com It can be used to determine the content of active pharmaceutical ingredients (APIs) and excipients in real-time. pharmaexcipients.com Furthermore, high-quality Raman spectra of SSF are available in spectral libraries, which aid in the identification and quality control of pharmaceutical formulations. thermofisher.com

Terahertz (THz) Spectroscopy: Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique for the analysis of solid-state properties. magtech.com.cn The THz region of the electromagnetic spectrum (typically 0.1-10 THz) is sensitive to low-frequency molecular vibrations and intermolecular (phonon) modes, which are directly related to the crystal lattice structure. magtech.com.cn This makes THz spectroscopy highly effective for discriminating between different polymorphic forms. magtech.com.cn Research has demonstrated that cocrystals involving fumarates exhibit distinct fingerprint spectra in the terahertz region, different from the raw starting materials. science.gov Although specific studies focusing solely on SSF polymorphism using THz are limited, the technique's proven ability to analyze tablet formulations containing SSF and distinguish between products based on small differences in their composition and solid-state structure highlights its significant potential. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. ucdavis.edu In pharmaceutical science, surface properties are critical for the performance of powder formulations, as they govern inter-particulate forces and dispersibility. ddl-conference.com

For lubricants like sodium stearyl fumarate, the way they coat carrier particles is crucial to their function. A study utilizing XPS in conjunction with Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) was conducted to quantify the surface composition and chemical distribution of SSF (referred to as PRUV®) blended with a lactose (B1674315) carrier. ddl-conference.com The findings provided detailed insights into the surface structure, revealing that SSF coats the lactose carrier completely but as a thinner layer compared to other lubricants like magnesium stearate (B1226849). ddl-conference.com This type of surface analysis is vital for understanding lubricant efficiency and optimizing blending processes in powder formulations, particularly for dry powder inhalers. ddl-conference.com

Advanced Chromatographic Separation and Quantitative Determination Techniques

Chromatographic methods are the gold standard for the separation and quantitative analysis of compounds in complex mixtures, ensuring the purity and correct concentration of excipients like SSF in pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., High-pH Reversed-Phase)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For sodium stearyl fumarate, a significant development has been the use of a reversed-phase (RP) HPLC method employing a high-pH mobile phase. tandfonline.comtandfonline.comresearchgate.net This approach overcomes challenges associated with the analysis of SSF in tablet formulations. tandfonline.comtandfonline.com

A robust method was established using an XBridge® BEH C18 column with a mobile phase containing a high-pH buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) at pH 9.4) and an organic modifier like acetonitrile. tandfonline.com This method has been thoroughly validated for specificity, accuracy, precision, linearity, stability, and sensitivity. tandfonline.comtandfonline.comresearchgate.net The validation results demonstrated excellent linearity (R² value of 1.0000) and high accuracy, with average recovery values between 98.5% and 99.4%. tandfonline.com This convenient and robust analytical procedure has been successfully applied to accurately quantify SSF in stratified tablets from a continuous manufacturing process, confirming excipient uniformity. tandfonline.comtandfonline.com

Table 2: Optimized High-pH Reversed-Phase HPLC Method Parameters for SSF Analysis This table is interactive. Click on headers to sort.

Parameter Condition Reference
Column XBridge BEH C18 (75 x 4.6 mm, 2.5 µm) tandfonline.com
Mobile Phase (Aqueous) 5 mM Ammonium Formate Buffer, pH 9.4 tandfonline.com
Mobile Phase (Organic) Acetonitrile tandfonline.com
Flow Rate 1.5 mL/min tandfonline.com
Injection Volume 8 µL tandfonline.com
Column Temperature 30°C tandfonline.com
UV Detection 210 nm tandfonline.com
Application Quantitation of SSF in tablets from continuous manufacturing tandfonline.comtandfonline.com

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, offering advantages such as faster analysis times and reduced organic solvent consumption. nih.govresearchgate.net A packed column SFC method has been developed for the quantitative determination of sodium stearyl fumarate in aqueous suspensions. nih.govresearchgate.net

The method involves homogenizing the suspension, diluting it with methanol (B129727) to create a clear solution, and adding an internal standard such as (S)-naproxen. nih.gov The separation is performed on a tartaric acid network polymeric column using a mobile phase of carbon dioxide with a modifier, and UV detection at 214 nm. nih.gov This straightforward method demonstrates high precision, with a relative standard deviation of 0.5% for repeated analyses, and a nearly 100% yield. nih.gov A key advantage is the rapid separation, with a chromatographic run time of less than 5 minutes, making it highly efficient for quality control purposes. nih.govresearchgate.net

Table 3: Summary of Published SFC Method for SSF Analysis This table is interactive. Click on headers to sort.

Parameter Details Reference
Technique Packed Column Supercritical Fluid Chromatography (SFC) nih.gov
Sample Type Aqueous suspension of Sodium Stearyl Fumarate nih.gov
Sample Preparation Homogenization, dilution with methanol, addition of internal standard ((S)-naproxen) nih.gov
Column Tartaric acid network polymeric (tertbutylbenzoyl) nih.gov
Detection UV at 214 nm nih.gov
Analysis Time < 5 minutes nih.govresearchgate.net
Precision (%RSD) 0.5% (n=8) nih.govresearchgate.net
Yield ~100% nih.govresearchgate.net

Thermal Analysis Techniques for Phase Transitions and Stability Investigations

Thermal analysis techniques are indispensable for investigating the phase transitions and thermal stability of sodium stearyl fumarate. These methods provide critical data on how the material behaves under the influence of temperature, which is vital for predicting its performance during manufacturing processes and upon storage.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. In the context of sodium stearyl fumarate, DSC is employed to identify and characterize its melting behavior, phase transitions, and interactions with other excipients. nih.govresearchgate.net

DSC thermograms of sodium stearyl fumarate often reveal multiple endothermic events, indicating a complex melting process or the presence of different polymorphic forms. researchgate.net For instance, studies have shown that commercially available sodium stearyl fumarate can exist as a hydrate, which can be dehydrated to an anhydrous form upon heating. nih.gov This transformation is observable in DSC analysis. The technique is sensitive enough to detect changes in the physical state of sodium stearyl fumarate, making it a valuable tool in formulation development and stability studies. mdpi.com

A typical DSC experiment involves heating a small sample of sodium stearyl fumarate in a controlled atmosphere and measuring the heat flow into or out of the sample relative to a reference. mdpi.com The resulting thermogram plots heat flow against temperature, with peaks indicating thermal events such as melting or solid-state transitions.

Table 1: Illustrative DSC Thermal Events for Sodium Stearyl Fumarate
Thermal EventApproximate Temperature Range (°C)Interpretation
Dehydration~70-100Loss of water from the hydrated form.
Melting/DecompositionMultiple peaks between 100-250Complex melting behavior, potential polymorphic transitions, or decomposition. researchgate.netgoogle.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another key thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu For sodium stearyl fumarate, TGA is primarily used to assess its thermal stability and to quantify weight loss associated with dehydration or decomposition. nih.govresearchgate.net

When analyzing sodium stearyl fumarate, a TGA experiment can reveal the presence of water by showing a weight loss at temperatures corresponding to water evaporation. For example, TGA plots of hydrated sodium stearyl fumarate have shown a weight loss of approximately 2.9%, which corresponds to about 0.6 equivalents of water. researchgate.net This information is crucial for understanding the hygroscopicity and storage requirements of the material. nih.gov The technique can also indicate the onset of thermal decomposition at higher temperatures. sci-hub.st

Table 2: Representative TGA Data for Sodium Stearyl Fumarate
Temperature Range (°C)Observed Weight Loss (%)Associated Event
Room Temperature - 150~2-3%Dehydration (loss of bound water). researchgate.net
> 250SignificantOnset of thermal decomposition. sci-hub.st

Diffraction Techniques for Crystalline Structure and Polymorphism

Diffraction techniques are fundamental in the solid-state characterization of sodium stearyl fumarate, providing detailed information about its crystalline structure and the potential for polymorphism. The arrangement of molecules in the solid state can significantly impact the physical properties and performance of the material.

Powder X-ray Diffraction (PXRD) in Polymorph Identification and Quantification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique and a primary tool for identifying and quantifying different crystalline forms (polymorphs) of sodium stearyl fumarate. nih.govresearchgate.netamericanpharmaceuticalreview.com Each crystalline form has a unique crystal lattice, which results in a characteristic diffraction pattern when exposed to X-rays. rigaku.com

In the analysis of sodium stearyl fumarate, PXRD is used to distinguish between its hydrated and anhydrous forms, as they produce distinct diffraction patterns. researchgate.net The technique is also critical in detecting form conversions that may occur due to manufacturing stresses or interactions with other components in a pharmaceutical formulation. nih.govresearchgate.net For instance, an acid-base reaction with other excipients can lead to the conversion of sodium stearyl fumarate to a different form, which can be identified by the appearance of new peaks in the PXRD pattern. nih.gov Research has indicated that sodium stearyl fumarate can exhibit partial crystallinity. gattefosse.com

Table 3: Key PXRD Peaks for Different Forms of Sodium Stearyl Fumarate (Illustrative 2θ values)
FormCharacteristic 2θ Peaks (°)
Hydrated FormDistinct peaks indicating a specific crystalline structure.
Anhydrous FormShifted or different peaks compared to the hydrated form. researchgate.net
Converted Form (e.g., Hemi-salt)New, unique peaks not present in the original material. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell Determination

While obtaining single crystals of sodium stearyl fumarate suitable for SCXRD analysis can be challenging, the data obtained from such an analysis would be invaluable for unequivocally determining its crystal structure. fzu.cz This information serves as the "gold standard" for validating the structures of different polymorphic forms identified by other techniques like PXRD. The unit cell parameters determined by SCXRD define the fundamental repeating unit of the crystal lattice.

Microcrystalline Electron Diffraction (MicroED) for Micro-domain Structures

Microcrystalline Electron Diffraction (MicroED) is an emerging and powerful technique that utilizes an electron beam to determine the crystal structures of sub-micron sized crystals. nih.govcancer.gov This method is particularly advantageous when growing single crystals large enough for conventional SCXRD is not feasible. crystalpharmatech.com

For a material like sodium stearyl fumarate, which may exist as very small crystals or in complex mixtures, MicroED offers a pathway to obtain high-resolution structural information from nano-sized crystalline domains. cancer.gov The technique involves collecting electron diffraction data from a continuously rotating crystal, which can then be processed using standard crystallographic software to solve the crystal structure. nih.gov This can be instrumental in understanding the micro-domain structures and any localized crystalline variations within a bulk powder sample of sodium stearyl fumarate.

Microscopic and Morphological Investigations at Various Scales

Microscopic techniques are fundamental in characterizing the physical properties of pharmaceutical excipients like sodium stearyl fumarate. These methods provide critical insights into particle size, shape, and surface topography, which directly influence bulk powder properties such as flowability, compressibility, and lubrication efficiency.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the three-dimensional morphology and surface characteristics of sodium stearyl fumarate particles. Research indicates that sodium stearyl fumarate typically exists as a fine, white powder composed of agglomerates of flat, circular, or lamellar (plate-like) particles. phexcom.comnwu.ac.zajrspharma.com This unique structure is distinct from the morphology of other lubricants, such as magnesium stearate, which often appears as irregular flakes. researchgate.netneu.edu.tr

SEM studies have been employed to compare the particle structure of sodium stearyl fumarate with other lubricants and to observe its distribution when blended with other excipients. nwu.ac.zaresearchgate.net For instance, when blended with glass beads to simulate powder granules, SEM imaging revealed that sodium stearyl fumarate particles exhibit moderate layering and a homogeneous distribution on the bead surface, without forming the continuous fatty film often associated with magnesium stearate, even after extended blending times. eventscribe.net This observation helps to explain the lower tendency of sodium stearyl fumarate to cause "over-lubrication" issues like reduced tablet hardness and prolonged disintegration time. eventscribe.net The particle shape and surface structure are crucial for understanding the orientation of particles in a mixture and explaining phenomena related to powder flow and consolidation. nwu.ac.za

Table 1: Summary of SEM Findings on Sodium Stearyl Fumarate Morphology

FeatureDescriptionSource(s)
General Appearance Fine, white powder with agglomerates. phexcom.com
Particle Shape Flat, circular-shaped particles; lamellar structure. phexcom.comjrspharma.com
Surface Texture Can produce a smoother tablet surface compared to pure microcrystalline cellulose (B213188). tabletscapsules.com
Comparison Distinct from the irregular, angular, and acicular shape of magnesium stearate. neu.edu.tr
Blending Behavior Shows moderate particle layering and homogeneous distribution; less sensitive to blending time and less likely to form a continuous film compared to magnesium stearate. eventscribe.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides topographical information and allows for the quantification of nanomechanical properties at a material's surface. researchgate.netnih.gov In pharmaceutical sciences, AFM is used to characterize properties such as adhesion, stiffness (Young's Modulus), and elasticity of powders, films, and tablets. nih.gov This is achieved by using a sharp tip to indent the sample surface and measure the resulting force-distance curves. scispace.comnih.gov

While specific AFM studies focusing exclusively on sodium stearyl fumarate are not widely detailed in the provided literature, the methodology is highly relevant for its characterization. For pharmaceutical excipients, AFM can map the distribution of mechanical properties across a surface, which can be correlated with functionality. For example, nanoindentation can reveal differences in the mechanical properties of various components in a tablet formulation, offering insights into bonding and compaction behavior. scispace.com The technique is sensitive enough to detect variations in crystallinity and amorphicity on a particle's surface and to track dynamic processes like recrystallization. Given that the lubricating effect of sodium stearyl fumarate is a surface-driven phenomenon, AFM could provide fundamental insights into its interaction with other excipients and with manufacturing equipment at the nanoscale.

Table 2: Principles and Applications of AFM in Pharmaceutical Material Characterization

AFM ApplicationPrincipleRelevance to Sodium Stearyl FumarateSource(s)
Topographical Imaging A sharp tip scans the surface to generate a high-resolution 3D image.Visualize nanoscale surface roughness and particle features beyond the resolution of SEM. researchgate.netnih.gov
Nanoindentation The AFM tip is pushed into the surface to measure the force-response.Determine local mechanical properties like hardness and Young's Modulus (stiffness) of individual particles or regions on a compacted surface. scispace.comnih.gov
Adhesion Mapping The force required to pull the tip away from the surface is measured.Quantify the adhesive forces between the lubricant and other particles, which is critical for understanding lubrication mechanisms. researchgate.net
Phase Imaging Maps variations in material properties like viscoelasticity and composition.Differentiate between crystalline and amorphous regions on the particle surface, which can affect stability and performance.

Surface Energy and Adsorption Characterization Methodologies

The surface properties of sodium stearyl fumarate, particularly its interaction with moisture and its total available surface area, are critical determinants of its behavior during storage, manufacturing, and in the final dosage form.

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of moisture sorption or desorption by a sample as it is exposed to varying relative humidity (RH) levels at a constant temperature. pharmaexcipients.comsurfacemeasurementsystems.com This analysis is crucial for understanding the hygroscopicity, stability, and physical form of pharmaceutical materials.

Studies using DVS have identified that commercially available sodium stearyl fumarate is a hydrate, which can be dehydrated upon heating and may undergo form conversion. researchgate.netnih.gov DVS analysis helps to characterize this behavior by generating moisture sorption isotherms, which plot the change in mass versus RH. For instance, in one study, a DVS method was developed to classify the hygroscopicity of raw materials by equilibrating them at 30% RH, followed by steps at 65% RH and a 24-hour hold at 80% RH. pharmaexcipients.com In another investigation, the moisture uptake of binary compacts containing sodium stearyl fumarate was assessed at 40°C and 75% RH. pharxmonconsulting.com The results showed that while the compound itself is not excessively hygroscopic, its water sorption properties can influence interactions with other components in a formulation. pharxmonconsulting.com The kinetics of water sorption, which can be determined from DVS data, are important for the development and design of drug delivery systems. revmaterialeplastice.ro

Table 3: DVS Analysis Parameters and Observations for Sodium Stearyl Fumarate

Study ParameterConditionsKey FindingsSource(s)
Hygroscopicity Classification 25°C; samples equilibrated at 30% RH, then 65% RH, then held at 80% RH for 24h.DVS data is used to classify materials according to European Pharmacopeia hygroscopicity criteria based on mass increase. pharmaexcipients.com
Hydrate Form Identification DVS used in conjunction with other orthogonal techniques (PXRD, TGA).Commercially available sodium stearyl fumarate was identified as a hydrate that can dehydrate to an anhydrous form. researchgate.netnih.gov
Interaction Studies Binary compacts stressed at 40°C / 75% RH and 40°C / 35% RH.The rate of disproportionation of a weakly basic HCl salt drug was slowest with sodium stearyl fumarate compared to magnesium stearate, a behavior potentially linked to differential water sorption properties. pharxmonconsulting.com
Isotherm Generation Samples dried at 25°C / 0% RH, then exposed to increasing RH steps (e.g., up to 30% RH).The amount of water absorbed at equilibrium is determined to understand the material's interaction with moisture. rug.nl

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of a solid material. anton-paar.com The method involves the physisorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures. anton-paar.comresearchgate.net By measuring the amount of gas adsorbed at various pressures, the number of gas molecules required to form a monolayer on the surface can be calculated, which is then used to determine the total surface area. anton-paar.com

For pharmaceutical lubricants, specific surface area is a critical quality attribute that correlates with performance. researchgate.netaltamirainstruments.com A larger surface area generally implies better distribution and coverage of host particles during blending. altamirainstruments.com The specific surface area for sodium stearyl fumarate is cited in pharmacopeias and literature, with typical values ranging from 1.2 to 2.0 m²/g, although different grades can exhibit different values. phexcom.compharmaexcipients.com For example, one study compared three grades of sodium stearyl fumarate and found significant differences in their specific surface areas due to varying particle sizes, with a micronized grade having a much larger surface area. jrspharma.com Another analysis reported a specific surface area of 4.045 m²/g. gattefosse.comresearchgate.net It is important to note that the BET method, which measures the "true" total surface area including microscopic irregularities, yields different, typically higher, values than air permeability methods (like Blaine), which measure the "envelope" surface area. pehelspecialities.com

Table 4: Reported Specific Surface Area (SSA) Values for Sodium Stearyl Fumarate

Reported SSA (m²/g)Analytical MethodNoteSource(s)
1.2 - 2.0Not specified, likely Blaine for routine QC but BET relevantStandard specification range. phexcom.compharmaexcipients.com
3.0 - 5.0 or moreBETA potential value for a material with a Blaine SSA of 1.2-2.0 m²/g, illustrating the difference in methods. pehelspecialities.com
4.045BETReported in a comparative study with other lubricants. gattefosse.comresearchgate.net
Varies by gradeBETA study on different grades (Coarse, Standard, Micronized) showed significant differences in SSA due to particle size. jrspharma.com

Solid State Characteristics and Polymorphism of Sodium Stearyl Fumarate

Identification and Characterization of Polymorphic Forms and Crystallinity

The solid-state landscape of sodium stearyl fumarate (B1241708) is complex, involving crystalline, partially crystalline, and amorphous states, as well as hydrate (B1144303) and anhydrous forms. researchgate.netgoogle.comresearchgate.net Commercially available SSF is typically a hydrate, which can be converted to an anhydrous form. researchgate.netnih.gov Beyond these, scientific investigations have identified new forms that can arise from interactions within a drug product formulation. researchgate.net

An acid-base reaction can occur where the sodium ion in SSF is substituted by a proton, leading to the formation of an "acidified SSF" (HSF) and a hemi-salt form. researchgate.net The characterization and differentiation of these various forms have been accomplished through a combination of orthogonal analytical techniques, with Powder X-ray Diffraction (PXRD) being a primary tool for solid-state analysis. researchgate.net However, relying on a single method can be insufficient, necessitating a multi-technique approach for a comprehensive understanding. researchgate.net

Key analytical methods employed in the characterization of SSF's solid-state forms include:

Powder X-ray Diffraction (PXRD): Used to identify different crystalline structures and monitor form conversions. researchgate.netnih.gov Studies show that SSF has a partially crystalline structure. researchgate.net

Solid-State Nuclear Magnetic Resonance (SSNMR): Multi-nuclei SSNMR (¹H, ¹³C, ²³Na) has been instrumental in elucidating the components of complex matrices and identifying the mechanistic pathway of form conversion, such as the acid-base reaction leading to HSF. researchgate.netnih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate thermal transitions and water content. researchgate.netnih.gov DSC thermograms of SSF show characteristic endothermic peaks. google.com

Spectroscopy (IR): Infrared (IR) spectroscopy helps in identifying the chemical structure and bonding within the different forms. researchgate.netnih.gov

Dynamic Vapor Sorption (DVS): This technique is used to assess the hygroscopicity of the material and to determine the critical water activity associated with hydrate-anhydrous transitions. researchgate.netnih.gov

The table below summarizes the different identified forms of sodium stearyl fumarate and the techniques used for their characterization.

Form/StateDescriptionKey Characterization Techniques
Hydrate The commonly available commercial form of SSF. researchgate.netnih.govPXRD, TGA, DVS, SSNMR researchgate.netnih.gov
Anhydrous Form Formed upon the dehydration of the hydrate form, typically by heating. researchgate.netnih.govPXRD, TGA, DVS, SSNMR researchgate.netnih.gov
Hemi-salt Form A new form discovered resulting from an acid-base reaction in the presence of an acidic component. researchgate.netPXRD, DSC, SSNMR researchgate.net
Acidified SSF (HSF) A converted form resulting from the replacement of the sodium ion with a proton. researchgate.netPXRD, DSC, SSNMR researchgate.net
Amorphous State A non-crystalline form. google.com The potential for amorphization and recrystallization is a key research area. nih.govDSC, PXRD google.comnih.gov
Partially Crystalline XRD analysis indicates that SSF can exhibit a structure that is not fully crystalline. researchgate.netXRD researchgate.net

Mechanistic Studies of Hydrate and Anhydrous Form Interconversion

The interconversion between the hydrate and anhydrous forms of sodium stearyl fumarate is a critical factor in its stability and performance. This transition is primarily driven by temperature and moisture levels. researchgate.net

Research has identified that the commercially available hydrate form of SSF can be dehydrated to an anhydrous form upon heating. researchgate.netnih.gov This process has been mechanistically investigated using techniques like Thermogravimetric Analysis (TGA) to quantify the loss of water and Differential Scanning Calorimetry (DSC) to observe the thermal events associated with dehydration. researchgate.netnih.gov

Dynamic Vapor Sorption (DVS) has been employed to understand the role of water activity (relative humidity) in the interconversion process. nih.gov These studies help determine the critical water activity threshold at which the transition between the anhydrous and hydrate forms occurs. researchgate.net Understanding this threshold is vital for controlling the solid form of SSF during manufacturing and for ensuring the stability of the final drug product, as moisture can induce phase transitions. researchgate.netnih.gov The stability and integrity of dosage forms are significantly influenced by both moisture and temperature. researchgate.net

Research on Amorphization and Recrystallization Processes

The amorphous state of active pharmaceutical ingredients is often utilized to enhance solubility and bioavailability, but these amorphous solid dispersions (ASDs) are prone to physical instability, namely recrystallization. nih.gov The choice of excipients, such as lubricants, can play a significant role in either stabilizing or destabilizing the amorphous API. bohrium.com

Sodium stearyl fumarate has been investigated in the context of ASDs, where it is often preferred over more hydrophobic lubricants like magnesium stearate (B1226849). bohrium.comresearchgate.net Research on itraconazole, a poorly soluble drug, formulated as an ASD showed that magnesium stearate acted as a nucleation-promoting agent, inducing crystallization of the amorphous drug and hindering its dissolution. bohrium.comresearchgate.net In contrast, when the less hydrophobic and more soluble sodium stearyl fumarate was used as the lubricant, this crystallization was not observed, and a high extent of dissolution was achieved. bohrium.comresearchgate.net

Studies also explore the impact of residual crystallinity within largely amorphous formulations. nih.gov Even small amounts of crystalline material can potentially act as seeds for nucleation and subsequent recrystallization during storage. nih.gov Formulations containing SSF are part of research to understand how processing parameters can control levels of residual crystallinity and its impact on the stability and performance of the ASD. nih.gov The prevention of recrystallization is a key goal in the development of stable amorphous drug products. nih.govnih.gov

Mechanistic Understanding of Sodium Stearyl Fumarate Functionality As a Pharmaceutical Excipient

Lubrication Mechanisms at Particle-Equipment Interfaces

The primary role of a lubricant in pharmaceutical manufacturing is to reduce the friction between the tablet surface and the die wall during ejection and to prevent the formulation from adhering to the punches and die.

Reduction of Friction and Adhesion in Tablet Compression (Ejection Force)

Sodium stearyl fumarate (B1241708) is an effective lubricant for reducing the forces required to eject a compressed tablet from the die cavity. cuni.cz During compression, significant friction develops between the tablet's radial surface and the inner wall of the die. A high ejection force can lead to tablet defects such as capping, lamination, and chipping. researchgate.net Sodium stearyl fumarate, when added to a formulation, forms a lubricating layer at the interface between the tablet and the die wall, thereby reducing the coefficient of friction. sci-hub.seljmu.ac.uk This boundary lubrication is crucial for minimizing the ejection force. mdpi.com

Studies have shown that the lubrication efficiency of sodium stearyl fumarate is comparable to that of magnesium stearate (B1226849). researchgate.net The magnitude of the ejection force is influenced by several factors, including the coefficient of friction between the tablet and the die wall, the contact area, and the residual stress exerted by the tablet on the die wall. researchgate.net Research comparing internal and external lubrication methods has demonstrated that while external lubrication with sodium stearyl fumarate can lead to slightly higher ejection forces than internal lubrication, these forces remain within acceptable limits for manufacturing. basf.com

The effectiveness of sodium stearyl fumarate in reducing ejection force is also linked to its particle size. A smaller particle size corresponds to a larger surface area, which can provide more extensive coverage of the powder particles and the die wall, leading to improved lubrication. researchgate.net

Table 1: Factors Influencing Tablet Ejection Force

FactorDescription
Lubricant Type The chemical nature of the lubricant (e.g., sodium stearyl fumarate, magnesium stearate) affects its interaction with the powder and tooling surfaces. researchgate.net
Lubricant Concentration The amount of lubricant in the formulation impacts the extent of surface coverage and, consequently, the reduction in friction. cuni.cz
Blending Time The duration of mixing affects the distribution of the lubricant within the powder blend, which can influence its lubricating efficiency. pharmaexcipients.com
Particle Size of Lubricant A smaller particle size provides a larger surface area for lubrication, which can enhance the reduction of ejection forces. researchgate.net
Compression Force Higher compression forces can increase the residual radial pressure on the die wall, potentially leading to higher ejection forces. cuni.cz
Tooling Surface The material and finish of the punches and die can influence the frictional forces during tablet ejection. nih.gov

Prevention of Punch Adhesion and Sticking Phenomena

Punch sticking, the adherence of powder material to the punch faces, is a common and problematic issue in tablet manufacturing, leading to production inefficiencies and poor tablet quality. senpharma.vnresearchgate.net Sodium stearyl fumarate helps mitigate this issue by acting as an anti-adherent. pharmaexcipients.com It creates a film on the surfaces of the formulation particles and the punch faces, reducing the adhesive forces between them. pharmaexcipients.com These adhesive forces can be attributed to van der Waals forces, capillary forces in the presence of moisture, and electrostatic charges. senpharma.vn

The selection of an appropriate lubricant is a key strategy to prevent sticking. senpharma.vn Sodium stearyl fumarate, being a hydrophilic lubricant, can be a preferable alternative to hydrophobic lubricants like magnesium stearate, especially in formulations where sticking is a concern. natoli.com Research has indicated that formulations lubricated with sodium stearyl fumarate may exhibit less sticking tendency compared to those with magnesium stearate, particularly with certain types of punch steel. natoli.commanufacturingchemist.com

A "sticking index," derived from the ratio of the angle of wall friction to the angle of internal friction, can be used to predict a formulation's propensity for sticking. Studies have shown that increasing the concentration of sodium stearyl fumarate decreases the sticking index, indicating a reduced tendency for punch adhesion. nih.gov

Rheological Properties and Powder Flow Dynamics

The flowability of a powder blend is critical for ensuring uniform die filling and maintaining tablet weight consistency during high-speed tablet compression. Sodium stearyl fumarate influences the rheological properties of a powder blend, which in turn affects its flow dynamics.

Influence on Interparticle and Wall Friction Coefficients

The flow behavior of a powder is governed by the frictional and cohesive forces between its particles (interparticle friction) and between the particles and the surfaces of the processing equipment (wall friction). Sodium stearyl fumarate, as a lubricant, reduces both of these frictional components. pharmaexcipients.com The angle of internal friction is a measure of the interparticle friction, while the angle of wall friction quantifies the friction between the powder and a specific surface, such as the die wall or punch face. manufacturingchemist.comucl.ac.uk

Table 2: Comparison of Frictional Properties with Different Lubricants

LubricantEffect on Interparticle FrictionEffect on Wall Friction
Sodium Stearyl Fumarate Reduces interparticle friction, improving powder flow. pharmaexcipients.comReduces wall friction, leading to lower ejection forces and less sticking. natoli.com
Magnesium Stearate Reduces interparticle friction, but can lead to overlubrication. nih.govEffectively reduces wall friction. natoli.com

Impact of Particle Size and Blending Time on Powder Flowability

The effectiveness of sodium stearyl fumarate as a flow enhancer is influenced by its particle size and the duration of blending with the other components of the formulation. pharmaexcipients.compharmaexcipients.com The particle size of sodium stearyl fumarate is of great importance, with its effects often correlating better with the surface area than the weight fraction. researchgate.net

Regarding blending time, studies have shown varied effects. For instance, with spray-dried lactose (B1674315), the addition of sodium stearyl fumarate initially led to an increase in static friction at the beginning of blending. However, after a certain blending time, the flowability improved. nih.govresearchgate.netbohrium.com In contrast, prolonged mixing of sodium stearyl fumarate has been shown to improve its lubricating effect. pharmaexcipients.com This suggests that an optimal blending time is necessary to achieve the desired improvement in powder flow without negatively impacting other tablet properties.

Application of Shear Cell Methodology in Powder Rheology

Shear cell methodology is a fundamental tool in powder rheology for characterizing the flow properties of pharmaceutical powders. researchgate.net This technique is employed to determine key parameters such as the powder's flow function, angle of internal friction, and angle of wall friction. ucl.ac.uk The Jenike shear cell is a commonly used apparatus for these measurements. ucl.ac.uk

In the context of sodium stearyl fumarate, shear cell testing is instrumental in quantifying its effect on a formulation's flowability and its tendency to stick to tooling. nih.gov By performing shear cell and wall friction tests, a sticking index can be calculated to predict the sticking propensity of a blend. nih.govnatoli.commanufacturingchemist.com This allows for the rational selection of lubricant type and concentration during formulation development. The data generated from shear cell analysis provides a mechanistic understanding of how sodium stearyl fumarate modifies the powder's response to shear and its interaction with equipment surfaces. researchgate.net

Influence on Powder Compaction and Tablet Mechanical Properties

Sodium stearyl fumarate (SSF) plays a significant role in the compaction of powders and the resulting mechanical characteristics of tablets. Its performance is often compared to the more traditional lubricant, magnesium stearate.

Effect on Tablet Tensile Strength and Friability

Sodium stearyl fumarate generally has a less detrimental effect on tablet tensile strength compared to magnesium stearate. researchgate.netchemicalbook.com While all lubricants can reduce the bonding forces between particles and thus decrease tablet strength, this effect is less pronounced with SSF. chemicalbook.com Studies have shown that formulations with SSF exhibit higher tablet hardness and tensile strength at equivalent compression forces. chemicalbook.comcelluloseankit.com For instance, in one study, tablets lubricated with sodium stearyl fumarate showed higher tensile strength than those with magnesium stearate. pharmaexcipients.com This is particularly beneficial in formulations where maintaining robust tablet integrity is crucial.

The concentration of sodium stearyl fumarate can influence tablet hardness. As the concentration of SSF increases, tablet hardness may decrease. ijpsr.com However, this effect is often less significant than that observed with magnesium stearate. researchgate.net In some cases, over-lubrication with SSF can lead to a decrease in tablet hardness, but to a much lesser extent than with magnesium stearate. researchgate.net

Friability, the tendency of a tablet to chip or break, is also favorably influenced by the use of sodium stearyl fumarate. Tablets formulated with SSF often exhibit lower friability, indicating better mechanical integrity. celluloseankit.comnih.gov Research has demonstrated that SSF can enhance tablet quality by reducing friability. celluloseankit.com The use of SSF as a lubricant has been shown to significantly enhance the mechanical strength of tablets. researchgate.net

The following table summarizes the comparative effects of sodium stearyl fumarate and magnesium stearate on tablet properties based on various research findings.

PropertySodium Stearyl Fumarate (SSF)Magnesium Stearate (MgSt)Key Findings
Tensile Strength Less reduction in tensile strength. researchgate.netchemicalbook.comSignificant reduction in tensile strength. researchgate.netSSF generally results in harder tablets. chemicalbook.comcelluloseankit.compharmaexcipients.com
Friability Lower friability. celluloseankit.comnih.govHigher friability. amazonaws.comSSF improves the mechanical integrity of tablets. celluloseankit.com
Effect of Concentration Increasing concentration can decrease hardness. ijpsr.comIncreasing concentration significantly decreases hardness. ijpsr.comThe negative impact on hardness is less pronounced with SSF. researchgate.net
Over-lubrication Less sensitive to over-blending. amazonaws.comHighly sensitive to over-blending, leading to reduced hardness and dissolution. amazonaws.comSSF offers a wider processing window.

Impact on Densification and Deformation Mechanisms during Compression (e.g., Heckel Analysis)

Heckel analysis is a common method used to characterize the compaction behavior of pharmaceutical powders by relating the relative density of the powder bed to the applied pressure. The analysis provides a yield pressure (Py), which is inversely related to the ability of a material to deform plastically under pressure. A lower yield pressure indicates that plastic deformation begins at a lower pressure. drug-dev.com

Studies utilizing Heckel analysis have shown that sodium stearyl fumarate can influence the densification and deformation of pharmaceutical formulations. The presence of SSF, like other lubricants, can alter the particle rearrangement and deformation phases of compaction. uri.edu In a study on a controlled-release polymer, hypromellose, blended with various lubricants, the formulation containing sodium stearyl fumarate showed good compaction at higher tableting pressures. drug-dev.com

Role in Plastic Deformation Energy during Compaction

The energy involved in the compaction process can be evaluated through force-displacement profiles, providing insights into friction, tablet-accumulated energy, decompression energy, and the energy of plastic deformation. nih.govcsfarmacie.cz The energy of plastic deformation (E2) is a critical parameter that reflects the energy consumed for the irreversible deformation of particles, which is essential for forming a stable tablet. ulisboa.pt

Studies have shown that the type and concentration of lubricant can influence the energy of compaction. In a study comparing directly compressible isomalts, the addition of lubricants like sodium stearyl fumarate and magnesium stearate altered the energy profiles. nih.govcsfarmacie.cz The values for the energy of plastic deformation were affected by the choice of lubricant. ulisboa.pt For instance, in one study, the addition of SSF to a mixture of microcrystalline cellulose (B213188) and lactose resulted in an increase in the energy of decompression (E3) compared to magnesium stearate, suggesting that SSF might be a more elastic material. ulisboa.pt However, in the same study, no significant influence on the energy of plastic deformation (E2) was noted with the addition of SSF. ulisboa.pt

The total work of compaction is another energetic parameter that can be influenced by lubricants. Materials with higher specific work of compaction values tend to have more plastic deformation behavior. uu.nl The presence of sodium stearyl fumarate can modify the energy landscape of the compaction process, thereby influencing the final tablet properties. csfarmacie.cz

Modulation of Tablet Disintegration and Drug Dissolution Profiles

Sodium stearyl fumarate's hydrophilic nature plays a crucial role in its influence on tablet disintegration and drug dissolution, often presenting advantages over the more hydrophobic magnesium stearate.

Mechanistic Studies on Disintegration Time

The disintegration time of a tablet is a critical quality attribute, and it is significantly influenced by the type and concentration of the lubricant used. Sodium stearyl fumarate generally has a less pronounced negative impact on disintegration time compared to magnesium stearate. chemicalbook.combohrium.com This is largely attributed to its more hydrophilic character, which allows for better water penetration into the tablet matrix. pharmaexcipients.com

Several studies have demonstrated that tablets formulated with sodium stearyl fumarate exhibit faster disintegration times. researchgate.netcelluloseankit.com Unlike magnesium stearate, which can form a hydrophobic film around granules and hinder water uptake, SSF is less prone to this effect. mdpi.com Consequently, formulations with SSF are less sensitive to prolonged mixing times, which can often lead to extended disintegration with hydrophobic lubricants. researchgate.net

The concentration of sodium stearyl fumarate can affect disintegration time. As the lubricant concentration increases, the disintegration time may also increase. ijpsr.com However, this effect is often less dramatic than that observed with magnesium stearate. researchgate.net In a study on orodispersible minitablets, sodium stearyl fumarate was preferred as it showed a less negative impact on disintegration time compared to magnesium stearate. bohrium.comnih.gov

The following table presents a summary of research findings on the effect of sodium stearyl fumarate on tablet disintegration time.

FactorObservation with Sodium Stearyl FumarateComparison with Magnesium Stearate
General Effect Less impact on disintegration time. chemicalbook.comTends to prolong disintegration time. researchgate.net
Mechanism More hydrophilic, allowing better water penetration. pharmaexcipients.comHydrophobic nature forms a film that hinders water uptake. mdpi.com
Mixing Time Sensitivity Less sensitive to over-blending. researchgate.netIncreased mixing time can significantly prolong disintegration. amazonaws.com
Concentration Effect Increased concentration can increase disintegration time. ijpsr.comIncreased concentration significantly increases disintegration time. ijpsr.com
Specific Formulations Preferred for orally disintegrating tablets due to less impact on disintegration. bohrium.comnih.govCan be problematic for fast-disintegrating formulations. researchgate.net

Influence on Wettability and its Correlation with Dissolution Rate

The wettability of a tablet surface is a key factor influencing the rate of drug dissolution. The hydrophilic nature of sodium stearyl fumarate contributes to improved wettability of the tablet matrix. pharmaexcipients.com This enhanced wettability facilitates faster penetration of the dissolution medium into the tablet, leading to quicker disintegration and subsequent drug release. ijpsr.comscholasticahq.com

In contrast, the pronounced hydrophobicity of magnesium stearate can impede wettability, leading to delayed tablet disintegration and slower dissolution rates. scholasticahq.com Sodium stearyl fumarate, being less hydrophobic, has a less retardant effect on drug dissolution. mdpi.comphexcom.com This makes it a particularly suitable lubricant for formulations containing poorly soluble drugs, where rapid dissolution is critical for bioavailability. celluloseankit.com

Studies have shown a direct correlation between the improved wettability provided by SSF and enhanced dissolution profiles. mdpi.comresearchgate.net Formulations lubricated with SSF have demonstrated less impact on the drug dissolution profile compared to those with magnesium stearate. celluloseankit.com The partial solubility of sodium stearyl fumarate also means it is less likely to form a continuous, water-repellent film on the tablet surface, which can be a significant issue with magnesium stearate, especially after prolonged blending. amazonaws.com

Comparative Mechanistic Analysis with Alternative Lubricants (e.g., Magnesium Stearate)

The selection of a lubricant can significantly influence the final characteristics of a solid dosage form. bjpharm.org.ukreading.ac.uk While magnesium stearate has been a longstanding industry standard, sodium stearyl fumarate offers distinct advantages in certain formulations due to its unique physicochemical properties. buildapill.compharmaexcipients.com

A key differentiator between sodium stearyl fumarate and magnesium stearate lies in their interaction with water. Magnesium stearate is notably hydrophobic, meaning it repels water. pharmaexcipients.combuildapill.com This characteristic can lead to the formation of a hydrophobic film around the active pharmaceutical ingredient (API) and other excipients in the tablet. gangwalhealthcare.comsci-hub.se This film can impede the penetration of water into the tablet matrix, potentially delaying disintegration and dissolution, which can in turn affect the bioavailability of the drug. scholasticahq.combjpharm.org.ukpharmaexcipients.comdoaj.org

In contrast, sodium stearyl fumarate is described as a more hydrophilic or less hydrophobic lubricant. reading.ac.ukpharmaexcipients.comjrspharma.com This property allows for better wettability of the tablet, facilitating faster water penetration and, consequently, more rapid disintegration and dissolution. reading.ac.ukpharmaexcipients.comjrspharma.com Studies have shown that tablets formulated with sodium stearyl fumarate often exhibit shorter disintegration times compared to those with magnesium stearate. bjpharm.org.ukphexcom.cn This improved wettability is a significant advantage for formulations where rapid drug release is desired, such as in orally disintegrating tablets. chemicalbook.com

Property Sodium Stearyl Fumarate Magnesium Stearate Reference(s)
Nature Less hydrophobic/HydrophilicHighly hydrophobic pharmaexcipients.combuildapill.compharmaexcipients.comjrspharma.com
Wettability Enhances tablet wettabilityCan impede tablet wettability scholasticahq.comreading.ac.ukjrspharma.com
Impact on Disintegration Promotes faster disintegrationCan delay disintegration bjpharm.org.ukpharmaexcipients.comphexcom.cn
Impact on Dissolution Generally promotes faster dissolutionCan slow dissolution rates pharmaexcipients.comnih.gov

Conversely, formulations using sodium stearyl fumarate have been shown to produce tablets with superior hardness and mechanical strength at equivalent compression forces. pharmaexcipients.comchemicalbook.comspipharma.com This is attributed to the less disruptive nature of sodium stearyl fumarate on the inter-particulate bonding within the tablet matrix. jrspharma.com

In terms of process performance, both lubricants are effective in reducing the ejection forces required to remove the tablet from the die, a critical function for preventing tablet defects and ensuring smooth operation of the tablet press. pharmaexcipients.comspipharma.com However, some studies have indicated that sodium stearyl fumarate can achieve comparable or even lower ejection forces than magnesium stearate, contributing to a more efficient tableting process. pharmaexcipients.comspipharma.com Furthermore, sodium stearyl fumarate has been reported to cause fewer issues with sticking to punches and dies, particularly with challenging APIs like ibuprofen. pharmaexcipients.com

Parameter Sodium Stearyl Fumarate Magnesium Stearate Reference(s)
Tablet Hardness/Tensile Strength Generally results in higher tablet hardnessCan reduce tablet hardness bjpharm.org.ukpharmaexcipients.comjrspharma.comchemicalbook.comspipharma.com
Ejection Force Effective, sometimes lower than MgStEffective pharmaexcipients.compharmaexcipients.comspipharma.com
Sticking/Adhesion Less prone to causing stickingCan lead to sticking with some APIs pharmaexcipients.com
Process Robustness Less sensitive to process variablesMore sensitive to mixing time buildapill.comspipharma.com

"Over-lubrication" or "over-mixing" is a well-documented phenomenon in tablet manufacturing, particularly with hydrophobic lubricants like magnesium stearate. buildapill.comresearchgate.net Prolonged mixing can lead to the formation of a continuous hydrophobic film around the granules, which can significantly reduce tablet hardness and prolong disintegration and dissolution times. gangwalhealthcare.comresearchgate.net This sensitivity necessitates strict control over blending times, typically limiting them to a few minutes. buildapill.com

Sodium stearyl fumarate exhibits a significantly lower sensitivity to over-lubrication. buildapill.comresearchgate.net Studies have demonstrated that even with extended mixing times, the negative impact on tablet hardness and disintegration is considerably less pronounced with sodium stearyl fumarate compared to magnesium stearate. bjpharm.org.ukbjpharm.org.ukkoreascience.kr This characteristic provides greater flexibility and robustness to the manufacturing process, making it less susceptible to variations in blending duration. buildapill.comspipharma.com This reduced sensitivity is a key advantage in ensuring consistent tablet quality from batch to batch. gangwalhealthcare.com

Factor Sodium Stearyl Fumarate Magnesium Stearate Reference(s)
Sensitivity to Mixing Time LowHigh buildapill.combjpharm.org.ukkoreascience.kr
Impact of Over-lubrication on Hardness Minimal reductionSignificant reduction bjpharm.org.ukbjpharm.org.uk
Impact of Over-lubrication on Disintegration Less impactCan significantly prolong bjpharm.org.ukbjpharm.org.uk
Process Flexibility Greater flexibility in blending timesRequires strict control of blending time buildapill.comspipharma.com

Interactions and Compatibility of Sodium Stearyl Fumarate Within Complex Pharmaceutical Formulations

Excipient-Excipient Interactions and Their Mechanistic Basis

Sodium stearyl fumarate (B1241708) (SSF) is valued in pharmaceutical formulations for its role as a highly effective and less hydrophobic lubricant compared to alternatives like magnesium stearate (B1226849). researchgate.netphexcom.comspipharma.com While generally considered inert, its interactions with other excipients can influence the manufacturing process and final product quality. researchgate.netnih.gov The mechanistic basis for these interactions is primarily physical, stemming from its properties as a particulate solid and its surface characteristics.

A notable interaction occurs when SSF is used alongside or as a replacement for magnesium stearate. Due to its more hydrophilic nature, SSF has a less pronounced negative effect on tablet disintegration and dissolution times, a common issue with the highly hydrophobic magnesium stearate which can form a water-repellent film around granules. researchgate.netpharmaexcipients.com Studies have shown that formulations with sodium stearyl fumarate are less sensitive to variations in lubricant mixing time, which can cause overlubrication and lead to weaker tablets with magnesium stearate. spipharma.comresearchgate.net

Interactions with fillers and binders are also a consideration. The efficiency of SSF as a lubricant depends on its ability to coat the surfaces of other excipients in the blend. The particle size and surface area of SSF are critical, as they dictate the extent of surface coverage and, consequently, the reduction in friction during tablet compression. researchgate.net An improper or non-uniform blending process can lead to inadequate lubrication, resulting in manufacturing challenges such as sticking to tablet punches and dies. Conversely, its physical presence can sometimes interfere with the particle-to-particle bonding of binders and fillers, potentially affecting the tensile strength of the tablet, although this effect is generally less significant than that observed with magnesium stearate. spipharma.com

Active Pharmaceutical Ingredient (API)-Sodium Stearyl Fumarate Interactions

The compatibility of sodium stearyl fumarate with the active pharmaceutical ingredient is a critical factor that can determine the stability and efficacy of the final drug product. These interactions can be categorized into chemical and physicochemical phenomena.

A primary chemical incompatibility of sodium stearyl fumarate involves its potential to undergo or facilitate Michael addition reactions. This is particularly problematic for APIs containing primary or secondary amine groups. chemicalbook.comjapsonline.com The fumarate moiety in SSF contains an electrophilic carbon-carbon double bond which can react with a nucleophilic amine of an API. japsonline.comresearchgate.net This reaction leads to the formation of a covalent adduct, a degradation product that reduces the API's potency. chemicalbook.comresearchgate.net

Research has shown that this degradation is often preceded by the hydrolysis of SSF into fumaric acid and stearyl alcohol, with the resulting fumaric acid being the direct reactant with the API. chemicalbook.comchemicalbook.com These reactions are significantly accelerated by the presence of moisture and basic conditions, which can increase the nucleophilicity of the amine. chemicalbook.comresearchgate.netnih.gov A notable case study involved the investigational drug AZD7986, where a degradant was identified as a Michael addition product of the API and fumaric acid in tablets containing SSF stored under humid conditions. researchgate.netchemicalbook.comnih.gov

As the sodium salt of a weak acid (stearyl fumaric acid), SSF can engage in acid-base reactions within a formulation. nih.govresearchgate.net This is especially relevant when formulated with APIs that are acidic salts (e.g., hydrochloride salts). A proton exchange can occur where the sodium ion in SSF is replaced by a proton, leading to the conversion of SSF into its acidified form. nih.govresearchgate.net This process can alter the pH of the microenvironment within the tablet.

This proton exchange can also lead to the disproportionation of an API salt, converting it back to its less soluble free form. dissolutiontech.comacs.org This conversion is undesirable as it can negatively impact the dissolution rate and, consequently, the bioavailability of the drug. acs.org The extent of this reaction is influenced by the pKa difference between the API and stearyl fumaric acid and the presence of moisture. dissolutiontech.comgoogle.com Solid-state nuclear magnetic resonance (SSNMR) and other orthogonal techniques have been instrumental in identifying this form conversion of SSF in complex drug products under accelerated stability conditions. nih.govresearchgate.net

To ensure product stability, several strategies have been developed to mitigate the incompatibilities associated with sodium stearyl fumarate.

pH Optimization: Adjusting the microenvironmental pH of the formulation is a key mitigation strategy. chemicalbook.comresearchgate.net For incompatibilities involving Michael addition with amine-containing APIs, maintaining a more acidic environment can suppress the reaction by reducing the nucleophilicity of the amine group. chemicalbook.comchemicalbook.com The inclusion of appropriate buffering agents can help achieve and maintain the target pH.

Moisture Protection: Since water facilitates both hydrolysis of SSF and subsequent Michael addition reactions, controlling moisture content is critical. chemicalbook.comresearchgate.netnih.gov This can be achieved by controlling humidity during the manufacturing process, using desiccants in packaging, and applying moisture-barrier film coatings to the finished tablets. chemicalbook.comchemicalbook.com

Physical Separation: Creating a physical barrier between the API and SSF can prevent interactions. Techniques such as granulation, where the API and excipient are in separate granules, or creating multi-layer tablets can effectively minimize contact.

Selection of Alternative Excipients: In cases of severe incompatibility, replacing SSF with a more compatible lubricant may be the only solution. For instance, if an API is highly susceptible to Michael addition, a lubricant without a reactive double bond might be chosen. Conversely, SSF is often selected as a replacement for magnesium stearate when the API is sensitive to the alkaline conditions that magnesium stearate can create or when its hydrophobicity impedes dissolution. researchgate.netmdpi.com

Influence on Drug Product Shelf Life and Performance Stability

The interactions between sodium stearyl fumarate, APIs, and other excipients directly impact the long-term stability and performance of the final drug product. nih.govresearchgate.net The chemical degradation of an API via pathways like Michael addition leads to a direct loss of potency over the product's shelf life and the formation of impurities, which can have safety implications. researchgate.netnih.gov

Physical and chemical interactions can also alter the physical properties of the dosage form. researchgate.net For example, an acid-base reaction that leads to the form conversion of SSF can change the tablet's physical characteristics. nih.gov Such changes, observed through techniques like Powder X-ray Diffraction (PXRD) under accelerated stability conditions, indicate potential instability. nih.govresearchgate.net

Furthermore, the choice of lubricant can significantly affect the dissolution profile of the drug, which is a critical performance attribute. While SSF is known to have a less retardant effect on dissolution than magnesium stearate, any interaction that alters the properties of the API or the tablet matrix can change the drug release rate. phexcom.comresearchgate.net For instance, the disproportionation of an API salt to its free base form typically reduces solubility and slows dissolution. acs.org Therefore, comprehensive stability testing, which includes monitoring for degradants, physical form changes, and dissolution performance, is essential to establish an appropriate shelf life and ensure the consistent therapeutic performance of the drug product. phexcom.comresearchgate.net

Data Tables

Table 1: Summary of API-Sodium Stearyl Fumarate Interaction

Interaction TypeMechanismInteracting API Functional GroupConsequenceMitigation Strategy
Chemical Degradation Michael AdditionPrimary/Secondary AmineFormation of API-fumarate adduct, loss of potency. researchgate.netnih.govpH optimization (acidic), moisture control. chemicalbook.comresearchgate.net
Physicochemical Interaction Proton Exchange / Acid-Base ReactionAcidic Salt (e.g., HCl salt)Disproportionation of API to less soluble free form, conversion of SSF to acidified form. nih.govacs.orgSelection of alternative excipients, moisture control. nih.govdissolutiontech.com

Table 2: Research Findings on Sodium Stearyl Fumarate (SSF) Incompatibility

Study FocusKey FindingImplication for FormulationReference
Compatibility with AZD7986 A degradant was identified as a Michael addition product of the API (a secondary amine) and fumaric acid, a hydrolytic product of SSF. The reaction was facilitated by moisture and basic conditions. researchgate.netnih.govHighlights the risk of using SSF with amine-containing APIs, especially without moisture control and pH adjustment. researchgate.netchemicalbook.comnih.gov
Solid-State Interactions Under accelerated stability conditions, SSF was found to undergo an acid-base reaction, converting to an acidified form. This was identified through the appearance of a new peak in Powder X-ray Diffraction (PXRD) analysis. nih.govresearchgate.netDemonstrates that SSF is not entirely inert and can undergo form conversion, potentially impacting tablet performance and stability over its shelf life. nih.govresearchgate.net
Salt Disproportionation Excipients with proton-accepting carboxylate groups, including SSF, were shown to induce the disproportionation of an API hydrochloride salt to its free base form. acs.orgIndicates that SSF can alter the microenvironmental pH and affect the stability of API salts, potentially reducing dissolution and bioavailability. dissolutiontech.comacs.org

Exploratory Research on Applications of Sodium Stearyl Fumarate Beyond Pharmaceutical Formulations

Investigation of Industrial Applications in Polymer Processing and Coatings

Studies have compared the effects of different lubricants on tablet surface properties and film coating adhesion. In one such study, tablets containing sodium stearyl fumarate (B1241708) exhibited smoother surfaces compared to those with pure microcrystalline cellulose (B213188) (MCC) or magnesium stearate (B1226849). tabletscapsules.com This is attributed to its lubricating effect, which lessens the adhesion of the tablet core to the manufacturing equipment. tabletscapsules.com Furthermore, because sodium stearyl fumarate is less hydrophobic than magnesium stearate, it results in higher film coating adhesion. tabletscapsules.com

A study on a coprocessed excipient containing silicified microcrystalline cellulose (SMCC), a lubricant, and a disintegrant found that the formulation with sodium stearyl fumarate yielded the highest film coating adhesion values due to the tablets' high tensile strength and smooth surface. tabletscapsules.com Research has also been conducted on film coating compositions for controlled-release pharmaceutical formulations, where sodium stearyl fumarate is included as a key component along with an acrylic polymer dispersion and a surfactant. google.com

Table 1: Effects of Lubricants on Tablet Properties

LubricantEffect on Tablet Tensile StrengthEffect on Tablet Surface RoughnessFilm Coating Adhesion
Magnesium Stearate Largest reductionHigher than pure MCCStrong decrease
Sodium Stearyl Fumarate (SSF) Less reduction than MgStSmoother than pure MCCHigher than MgSt
Coprocessed Excipient with SSF Higher than physical mixture of MCC with SSFSmoothest surfaceHighest among lubricant-containing tablets

This table is based on a study comparing the influence of different lubricants on tablet surface roughness and film coating adhesion. tabletscapsules.com

Investigative Studies in Food Technology for Anti-caking and Lubrication (general mechanisms)

Sodium stearyl fumarate is utilized in the food industry as an anti-caking agent, emulsifier, and texture enhancer. dataintelo.commultichemexports.com As an anti-caking agent, it prevents powdered food products like soups, seasonings, and drink mixes from clumping, ensuring they remain free-flowing. multichemexports.com This is achieved through its ability to absorb moisture and coat particles, reducing inter-particle interactions.

Its emulsifying properties are also valuable in maintaining the consistency of food and beverages by stabilizing mixtures of oil and water. multichemexports.com In bakery products, it acts as a dough conditioner, improving the handling properties and quality of the final product. formulationbio.com For example, in yeast-leavened bakery products, it can be used in amounts up to 0.5% by weight of the flour. It is also used as a conditioning agent in dehydrated potatoes and processed cereals. formulationbio.com The trend toward clean-label food products has increased interest in sodium stearyl fumarate as a safe alternative to some synthetic additives. dataintelo.com

Table 2: Approved Food Applications of Sodium Stearyl Fumarate

Food CategoryFunctionMaximum Usage Level
Yeast-leavened bakery products Dough conditioner0.5% by weight of the flour
Dehydrated potatoes Conditioning agent1% by weight
Non-yeast-leavened bakery products Stabilizing agent1% by weight of the flour
Processed cereals for cooking Conditioning agent1% by weight of the dry cereal
Starch-thickened or flour-thickened foods Conditioning agent0.2% by weight of the food

This data is based on FDA regulations for the use of sodium stearyl fumarate as a food additive.

Research on Potential Applications in Cosmetic Formulations (general principles)

In the cosmetic and personal care industry, sodium stearyl fumarate is valued for its emulsifying and texture-enhancing properties. dataintelo.com It is found in a variety of products including creams, lotions, and other emulsions. justdial.com

The primary role of sodium stearyl fumarate in these formulations is to act as an emulsifier, enabling the stable blending of oil and water phases. justdial.comdataintelo.com This contributes to the smooth texture and consistent quality of personal care products. justdial.com It can also function as a thickening agent, increasing the viscosity of formulations to create a more desirable, luxurious feel in products like hair conditioners and body creams. justdial.com Its ability to stabilize emulsions also ensures that the product maintains its form and efficacy over its shelf life. justdial.com

According to cosmetic ingredient databases, sodium stearyl fumarate can also function as a binder, a bulking agent, and a pH adjuster in cosmetic products. cosmeticsinfo.orgcosmileeurope.eu As a salt of a monoester of fumaric acid, it is part of a group of fumaric acid-related ingredients that have been assessed for safety in cosmetics and are considered safe for use. cosmeticsinfo.org The growing consumer demand for natural and organic beauty products is also boosting the use of sodium stearyl fumarate in cosmetic formulations. dataintelo.com

Table 3: Functions of Sodium Stearyl Fumarate in Cosmetics

FunctionDescription
Emulsifier Stabilizes the blending of oil and water phases. justdial.comdataintelo.com
Thickening Agent Increases the viscosity of formulations. justdial.com
Binder Holds together the ingredients of a compressed tablet or cake. cosmeticsinfo.org
Bulking Agent Dilutes other solid ingredients or increases product volume. cosmeticsinfo.orgcosmileeurope.eu
pH Adjuster Controls the pH of cosmetic products. cosmeticsinfo.org

Future Research Trajectories and Innovations in Sodium Stearyl Fumarate Science

Development of Novel High-Functionality Excipient Composites Incorporating Sodium Stearyl Fumarate (B1241708)

The development of high-functionality excipient composites represents a significant leap forward in pharmaceutical formulation. These composites, which are engineered particles combining multiple excipients, offer synergistic benefits that cannot be achieved through simple physical mixtures. researchgate.net

Co-processed excipients are a prime example of this innovation. By integrating multiple components at a sub-particle level, these advanced materials can provide a range of functionalities in a single ingredient. researchgate.net This approach simplifies formulation development, reduces manufacturing complexity, and can lead to improved product performance. pharmtech.com For instance, a co-processed excipient might include a filler, binder, disintegrant, and a lubricant like sodium stearyl fumarate, offering an "all-in-one" solution for tablet manufacturing. basf.com

One such commercially available product, Kollitab™ DC 87 L, is a co-processed excipient that contains lactose (B1674315) monohydrate (87%), crospovidone (9%), Kollicoat® IR (3%), and sodium stearyl fumarate (1%). basf.com This composite provides excellent flowability, high tablet strength across a range of compression forces, and rapid tablet disintegration. basf.com Another example is PROSOLV® EASYtab SP, an all-in-one, homogenous lubricant-coated high-functionality excipient composite. jrspharma.com This composite includes a binder-filler (microcrystalline cellulose), a glidant (colloidal silicon dioxide), a superdisintegrant (sodium starch glycolate), and sodium stearyl fumarate as the lubricant. jrspharma.com

The use of these composites can streamline continuous manufacturing processes. jrspharma.com A study comparing a formulation using the PROSOLV® EASYtab SP composite to one with individual excipient components found that the composite required fewer feeders, making the process easier to set up, monitor, and clean. jrspharma.com The resulting tablets were of equal or higher quality. jrspharma.com

The trend towards co-processed excipients is driven by the need to overcome challenges associated with active pharmaceutical ingredients (APIs) and to simplify direct compression applications. pharmtech.com Sodium stearyl fumarate is often the preferred lubricant in these composites due to its hydrophilicity, compatibility with a wide range of APIs, and robustness to over-lubrication. pharmtech.com

Interactive Table: Examples of High-Functionality Excipient Composites

Composite Name Components Key Functionalities
Kollitab™ DC 87 L Lactose monohydrate, crospovidone, Kollicoat® IR, sodium stearyl fumarate basf.com All-in-one tableting solution (filler, binder, disintegrant, lubricant) basf.com

Advanced Characterization of Nano-scale Interfacial Interactions and Surface Phenomena

Understanding the interactions between sodium stearyl fumarate and other components in a formulation at the nano-scale is crucial for optimizing its performance. Advanced analytical techniques are being employed to investigate these interfacial phenomena.

Atomic force microscopy (AFM) is a powerful tool for measuring interfacial interactions and surface material properties at the nanoscale. This technique can provide valuable insights that complement traditional material characterization methods.

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy is another key technique. A study using multi-nuclei SSNMR (¹H, ²³Na, ¹³C) was able to identify an acid-base reaction occurring between sodium stearyl fumarate and an acidic component in a drug product. researchgate.net This reaction led to the conversion of SSF into a different form. researchgate.net The study also revealed that commercially available SSF is a hydrate (B1144303) that can dehydrate upon heating. researchgate.netnih.gov

Other orthogonal techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), thermogravimetric analysis (TGA), dynamic vapor sorption (DVS), and Infrared (IR) spectroscopy are also used to investigate interactions within complex drug product matrices. researchgate.netnih.gov These methods can help to pinpoint the root cause of instabilities and changes observed during storage under accelerated conditions. researchgate.net

Research has shown that the choice of lubricant can significantly impact drug-excipient interactions. nih.gov In one study, prolonged mixing of a formulation containing magnesium stearate (B1226849) resulted in the lubricant adhering to drug-crospovidone agglomerates, which negatively affected disintegration and dissolution rates. nih.gov In contrast, sodium stearyl fumarate did not exhibit these interactions under the same conditions. nih.gov

Computational Modeling and Simulation for Predictive Performance and Formulation Design

Computational modeling and simulation are becoming increasingly important tools for predicting the performance of sodium stearyl fumarate in formulations and for guiding formulation design. These in silico approaches can save time and resources compared to traditional trial-and-error methods.

Machine learning (ML) and deep learning (DL) models are being developed to predict critical quality attributes of pharmaceutical dosage forms. pensoft.net These models can analyze large datasets of formulation and manufacturing parameters to identify the factors that have the most significant impact on outcomes like tablet disintegration time. pensoft.net For example, one study found that the quantities of disintegrants and binders were highly significant, while the amount of sodium stearyl fumarate had a lesser, but still measurable, impact. pensoft.net

First-order plus dead time (FOPDT) models have been used to predict the mass flow rate of powders, including sodium stearyl fumarate, in feeding systems. ucl.ac.uk These models can be used to simulate feeding operations and have shown good agreement with experimental data for a variety of materials and operating conditions. ucl.ac.uk

Nonlinear mixed-effects models have been developed to describe the in vitro erosion of hydroxypropyl methylcellulose (B11928114) (HPMC) matrix tablets containing sodium stearyl fumarate. bohrium.com These models, which can incorporate the effects of experimental conditions and formulation variables, can then be used to predict in vivo tablet erosion. bohrium.com

Computational analysis is also used to investigate potential incompatibilities between sodium stearyl fumarate and active pharmaceutical ingredients. daneshyari.com Molecular docking and molecular dynamics simulations can provide insights into the interactions between molecules and help to predict potential degradation pathways. daneshyari.comscience.gov

Exploration of New Chemical Modifications for Enhanced Functional Properties

One area of focus is the development of derivatives that could offer improved lubrication efficiency or reduced impact on tablet properties. While specific examples of commercially successful, chemically modified SSF are not widely documented in the provided search results, the principle of modifying chemical structures to enhance functionality is a well-established practice in pharmaceutical sciences. datainsightsmarket.com

The synthesis of compound excipients, where sodium stearyl fumarate is combined with other substances using techniques like spray drying, is another avenue of exploration. nih.gov For example, a compound excipient containing sodium stearyl fumarate and plasdone S-630 was prepared and studied. nih.gov The results showed that the chemical constituents did not change after spray drying, and the resulting water-soluble excipient showed promise for improving moisture absorption. nih.gov

Q & A

Basic Research Questions

Q. What key physicochemical properties of Sodium Stearyl Fumarate (SSF) are critical for its function as a tablet lubricant, and how are these properties experimentally characterized?

  • Methodological Answer : SSF's lubricity is influenced by its particle size distribution, hydrophilicity, and melting point. Particle size can be analyzed via laser diffraction (e.g., Mastersizer) or microscopy. Hydrophilicity is assessed through contact angle measurements or dissolution studies comparing SSF with hydrophobic lubricants like magnesium stearate. Differential Scanning Calorimetry (DSC) determines thermal behavior, critical for evaluating stability during tablet compression .

Q. What is the typical concentration range for SSF in direct compression formulations, and how is this range experimentally validated?

  • Methodological Answer : SSF is commonly used at 0.6–1.2% (w/w). Optimization involves factorial designs (e.g., 2-level hierarchical designs) testing variables like lubricant concentration, mixing time, and compression force. Responses such as tablet hardness, ejection force, and disintegration time are measured. For example, studies using ramipril tablets demonstrated that 0.6% SSF achieved optimal lubrication without delaying disintegration .

Q. How does SSF interact with common excipients like microcrystalline cellulose (MCC) or croscarmellose sodium, and what analytical methods detect these interactions?

  • Methodological Answer : Compatibility studies use Fourier-Transform Infrared Spectroscopy (FTIR) to identify chemical interactions and Scanning Electron Microscopy (SEM) to visualize particle adhesion. Blending SSF with MCC or croscarmellose sodium for 15 minutes followed by 7 minutes of post-lubrication mixing (as in pilocarpine tablet studies) ensures homogeneity without over-lubrication. Dissolution profiles and tensile strength tests further validate excipient compatibility .

Advanced Research Questions

Q. How does SSF compare to magnesium stearate in lubricating tablets containing Biopharmaceutics Classification System (BCS) Class II-IV drugs, particularly regarding dissolution variability?

  • Methodological Answer : Comparative studies use split-factorial designs to test lubricants across BCS classes. For example, SSF outperformed magnesium stearate in metoprolol succinate (BCS I) and nifedipine (BCS II) tablets, showing faster disintegration (<5 minutes vs. >10 minutes) and higher dissolution rates (85% vs. 70% in 30 minutes). Hydrophilic SSF reduces interfacial tension, enhancing water penetration, whereas hydrophobic magnesium stearate forms a barrier .

Q. What experimental design strategies minimize SSF-induced tablet softening while maintaining adequate lubrication?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) optimizes SSF concentration and mixing time. For instance, a study on antihypertensive tablets found that 0.8% SSF blended for 5 minutes maximized hardness (≥50 N) while keeping ejection force <100 N. Artificial Intelligence (AI) tools, like neural networks, can model non-linear relationships between variables, reducing trial runs .

Q. How do storage conditions (e.g., humidity, temperature) affect SSF-lubricated tablets, and what accelerated stability protocols are recommended?

  • Methodological Answer : ICH guidelines (e.g., 40°C/75% RH for 90 days) assess physical stability. SSF tablets stored under these conditions showed ≤2% change in hardness and disintegration time, attributed to SSF’s moisture resistance. X-ray Powder Diffraction (XRPD) confirms no polymorphic changes. Contrastingly, magnesium stearate formulations often exhibit increased disintegration times due to hygroscopicity .

Q. What statistical approaches resolve contradictions in literature regarding SSF’s optimal blending time?

  • Methodological Answer : Meta-analyses of studies with conflicting results (e.g., 3-minute vs. 6-minute blending) can identify confounding variables like mixer type (tumble vs. high-shear). ANOVA with Tukey’s post-hoc test revealed that prolonged blending (>10 minutes) in high-shear mixers reduces tablet hardness by 15–20%, whereas tumble blenders show minimal impact. Standardizing equipment and reporting shear rates in methods sections enhances reproducibility .

Q. How can Quality by Design (QbD) principles improve SSF formulation robustness for continuous manufacturing?

  • Methodological Answer : Define Critical Quality Attributes (CQAs: hardness, dissolution) and Critical Process Parameters (CPPs: blending speed, lubrication time). Risk assessment tools (e.g., Failure Mode Effects Analysis) prioritize variables. For example, SSF concentration and mixer torque are high-risk factors. Machine learning models trained on historical data (e.g., 16-experiment datasets) predict optimal parameter ranges, reducing validation costs .

Data Gaps and Contradictions

  • Gap 1 : Long-term (>1 year) stability data for SSF in hygroscopic formulations (e.g., probiotics) are limited.
  • Gap 2 : Mechanistic studies on SSF’s interaction with novel co-processed excipients (e.g., Ludipress) are sparse.
  • Contradiction : While most studies recommend SSF at 0.6–1.0%, some high-drug-load formulations (≥80% API) require 1.5% SSF, suggesting drug-specific optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.